3-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-5-methyl-1,2,4-oxadiazole
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Overview
Description
The compound “3-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-5-methyl-1,2,4-oxadiazole” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole and oxadiazole rings. Pyrrole rings can be synthesized through several methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-diketone with ammonia or a primary amine . Oxadiazole rings can be synthesized through the cyclization of a hydrazide with a carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and oxadiazole rings would contribute to the aromaticity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrole and oxadiazole rings. Pyrroles are known to undergo electrophilic substitution reactions at the 2-position . Oxadiazoles can participate in a variety of reactions, including nucleophilic substitution reactions .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of novel heterocyclic compounds, including those with 1,2,4-oxadiazole and pyrrolo moieties, has been a significant area of interest due to their diverse biological activities. For instance, a study by Dürüst et al. (2012) explored the anti-protozoal and cytotoxic activities of novel oxadiazolyl pyrrolo triazole diones, showcasing the potential of these compounds in addressing protozoal infections and cancer treatment (Dürüst, Y., Karakuş, H., Kaiser, M., & Taşdemir, D., 2012). Similarly, the synthesis of pyrrolo[3,2-c]carbazole-2-carbohydrazides and their oxadiazole derivatives has been reported to exhibit promising antibacterial activity against multi-drug resistant pathogens, underscoring the importance of these compounds in developing new antibacterial agents (Saglam, M. F., Gündoğdu, A., Hora, M., Kandemir, H., & Sengul, I. F., 2021).
Anticancer Potential
The anticancer potential of 1,3,4-oxadiazoles and related heterocycles has been extensively studied, with various derivatives demonstrating moderate to significant cytotoxicity against different cancer cell lines. For example, compounds synthesized with a focus on the tetrahydropyridine (THP) and 1,3,4-oxadiazole moieties have shown promising anti-cancer activities, indicating the potential for further exploration in cancer therapy (Redda, K., & Gangapuram, M., 2007).
Antimicrobial Applications
Research into the antimicrobial efficacy of 1,3,4-oxadiazole derivatives continues to yield promising results. Krolenko et al. (2016) synthesized new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives that exhibited strong antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Krolenko, K., Vlasov, S., & Zhuravel, I. A., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the Orexin-2 receptor . Orexin-2 receptors are part of the orexin system, which plays a crucial role in regulating sleep-wake cycles and maintaining wakefulness .
Mode of Action
The compound acts as a selective antagonist at the Orexin-2 receptor . By binding to these receptors, it inhibits the action of orexins, neuropeptides that promote wakefulness . This results in a decrease in wakefulness and an increase in sleep .
Biochemical Pathways
The compound’s action on the Orexin-2 receptor affects the orexinergic system , which is involved in the regulation of sleep and wakefulness . By inhibiting the action of orexins, the compound disrupts the normal functioning of this system, leading to increased sleep .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of orexin-induced wakefulness . This results in an increase in sleep, making the compound potentially useful for the treatment of conditions like insomnia .
properties
IUPAC Name |
3-[(5-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-5-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-9-14-13(15-18-9)8-16-4-10-6-17(12-2-3-12)7-11(10)5-16/h10-12H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHKBNJWVPTAPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CC3CN(CC3C2)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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